molecular formula C16H26B2O4S B061717 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene CAS No. 175361-81-6

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene

Cat. No.: B061717
CAS No.: 175361-81-6
M. Wt: 336.1 g/mol
InChI Key: AOJXAKMKFDBHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene is a useful research compound. Its molecular formula is C16H26B2O4S and its molecular weight is 336.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Semiconducting Polymers Synthesis : This compound has been utilized in the synthesis of high-performance semiconducting polymers. For instance, it was used in the development of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, which are important for electronic applications (Kawashima et al., 2013).

  • Organic Electronics : It played a key role in the synthesis of deeply colored polymers with significant molecular weights, which were soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. These polymers have potential applications in organic electronics and photonics (Welterlich, Charov, & Tieke, 2012).

  • Crystal Structure Analysis : The compound has also been studied for its crystal structure properties, providing insights into molecular arrangements and interactions, crucial for understanding material properties (Clegg et al., 1996).

  • Palladium-Catalyzed Borylation : Its derivatives have been synthesized through palladium-catalyzed borylation of aryl bromides, which is a significant method in organic synthesis, especially in the preparation of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).

  • Electron Transport Material Synthesis : The compound has been used in the synthesis of electron transport materials, which are critical in the development of electronic devices like OLEDs and solar cells (Xiangdong et al., 2017).

  • Electrochromic Properties : Its role in the synthesis of novel copolymers and their electrochromic properties was studied, which has implications in the development of smart materials and displays (Aydın & Kaya, 2013).

Future Directions

The future directions for this compound are promising. It is being used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials . Additionally, its use in Suzuki cross-coupling reactions and amination reactions suggests potential applications in the development of new chemical compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26B2O4S/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXAKMKFDBHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26B2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630116
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175361-81-6
Record name 2,2'-(Thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Reactant of Route 5
Reactant of Route 5
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Reactant of Route 6
Reactant of Route 6
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene
Customer
Q & A

Q1: What is the role of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene in polymer synthesis?

A1: this compound serves as a crucial building block in synthesizing conjugated polymers via palladium-catalyzed Suzuki coupling reactions [, ]. This compound provides the thiophene unit within the polymer backbone. The boronic ester groups readily participate in the Suzuki coupling, enabling the connection with halogenated monomers.

Q2: How does the incorporation of this compound influence the optical properties of the resulting polymers?

A2: The inclusion of this compound contributes significantly to the conjugated system of the resulting polymers [, ]. This extended conjugation leads to a red-shift in the absorption maxima of the polymers, compared to their non-thiophene containing counterparts. This effect is particularly noticeable in the DTPP-based polymer TP3, where the optical band gap is significantly reduced to 1.3 eV [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.